Reduced Lipophilicity (LogP 1.78) and Higher Topological Polar Surface Area (TPSA 63.81 Ų) Relative to 1-Phenyl Benzimidazolone
The target compound exhibits a predicted LogP of 1.78 and a TPSA of 63.81 Ų (Leyan, 98% purity grade) . In contrast, the unsubstituted 1-phenyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 14813-85-5) has a higher LogP of 2.73 and a lower PSA of 38.05 Ų . The increased polarity and lower lipophilicity of the aminomethyl derivative are consistent with the addition of a primary amine group, which contributes two hydrogen-bond donors versus one for the phenyl analog .
| Evidence Dimension | LogP and TPSA |
|---|---|
| Target Compound Data | LogP 1.78, TPSA 63.81 Ų, H-bond donors 2 |
| Comparator Or Baseline | 1-phenyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 14813-85-5): LogP 2.73, PSA 38.05 Ų, H-bond donors 1 |
| Quantified Difference | ΔLogP -0.95, ΔPSA +25.76 Ų, +1 H-bond donor |
| Conditions | Predicted values from vendor datasheets (Leyan for target, Chemsrc for comparator) |
Why This Matters
Lower LogP and higher TPSA improve aqueous solubility and reduce membrane permeability, which can be advantageous for targeting extracellular or peripheral targets and for improving formulation characteristics in early-stage research.
